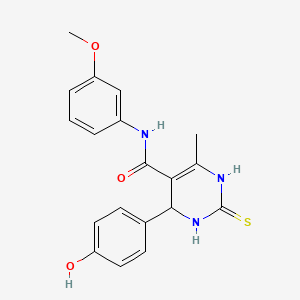![molecular formula C21H14FNO3 B4970861 2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4970861.png)
2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione, also known as FIIN-4, is a small molecule inhibitor that has been widely studied in the field of cancer research. It has shown promising results in inhibiting the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments.
Mécanisme D'action
2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione works by binding to the ATP-binding site of FGFR4, preventing the activation of the kinase and inhibiting downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on cancer cell growth, this compound has also been shown to have anti-inflammatory and neuroprotective effects. It has been suggested that these effects may be mediated by the inhibition of other kinases, such as JAK2 and LRRK2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione is its selectivity for FGFR4, which makes it a valuable tool for studying the role of this kinase in cancer and other diseases. However, like many small molecule inhibitors, this compound has limitations in terms of its specificity and potential off-target effects. Careful experimental design and validation are necessary to ensure that the observed effects are due to the inhibition of FGFR4 and not other kinases or pathways.
Orientations Futures
Future research on 2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione could focus on several areas, including the development of more potent and selective inhibitors, the identification of biomarkers that predict response to FGFR4 inhibition, and the evaluation of this compound in preclinical and clinical studies as a potential cancer therapy. Additionally, the anti-inflammatory and neuroprotective effects of this compound could be further explored in the context of other diseases, such as Parkinson's disease and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione involves several steps, including the reaction of 4-fluorobenzyl alcohol with 4-bromoanisole to form 4-(4-fluorobenzyl)anisole. This compound is then reacted with phthalic anhydride in the presence of a catalyst to yield this compound.
Applications De Recherche Scientifique
2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione has been extensively studied in the field of cancer research, particularly in the context of targeting the oncogenic kinase, FGFR4. FGFR4 is a receptor tyrosine kinase that is overexpressed in many types of cancer, including liver, lung, and breast cancer. This compound has been shown to selectively inhibit the activity of FGFR4, leading to the inhibition of cancer cell growth and proliferation.
Propriétés
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxy]phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO3/c22-15-7-5-14(6-8-15)13-26-17-11-9-16(10-12-17)23-20(24)18-3-1-2-4-19(18)21(23)25/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKNTFUCDTXIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B4970803.png)
![2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4970811.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4970819.png)
![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B4970823.png)
![N-cyclopropyl-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4970825.png)
![2-[2-(4-ethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4970840.png)



![2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4970862.png)

![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4970882.png)